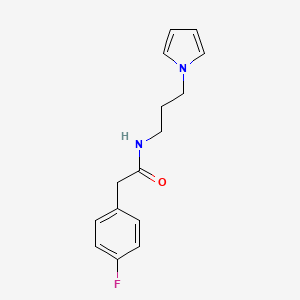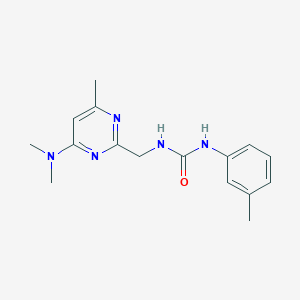
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea" is a molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrimidine ring, which is a common motif in many biologically active compounds, and a urea moiety, which is known for its ability to engage in hydrogen bonding and other interactions.
Synthesis Analysis
The synthesis of related urea derivatives has been explored in various studies. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for anticancer drugs, was achieved with a high yield of 92% through multi-step nucleophilic reactions starting from commercially available 2-chloro-5-nitropyridine . This suggests that the synthesis of the compound could also be approached through similar multi-step reactions, possibly involving nucleophilic substitution and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of urea derivatives can significantly influence their behavior and interactions. For example, 6-Methyl-2-butylureidopyrimidone was found to dimerize via four hydrogen bonds in both the solid state and in solution, facilitated by an intramolecular hydrogen bond that preorganizes the molecule for dimerization . This indicates that the compound may also form strong dimeric structures through hydrogen bonding, given its urea and pyrimidine components.
Chemical Reactions Analysis
Urea and its derivatives participate in various chemical reactions. For instance, urea can react with acyloins to form 4-imidazolin-2-ones, and with diacetyl to form methylenebis-imidazolinones . Additionally, reactions with pentane-2,4-dione yield hydroxypyrimidines . These studies suggest that the compound may also undergo similar reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular conformations. A study on 1-(4-Methylpyrimidine-2-yl)-3-(2-nitrobenesulfonyl)urea showed that it adopts different conformations in aqueous and non-polar solvents, which could affect its reactivity and interactions . This implies that the solubility, stability, and reactivity of the compound may vary depending on the solvent and environmental conditions.
科学的研究の応用
Urea Derivatives in Drug Design
Ureas possess unique hydrogen bonding capabilities, making them an essential functional group in drug-target interactions. Their incorporation into small molecules displays a broad range of bioactivities, highlighting their significance in medicinal chemistry. The versatility of ureas in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules underscores their utility in drug design. This includes modulation of biological targets such as kinases, proteases, and epigenetic enzymes, demonstrating the critical role of urea and its derivatives in the development of therapeutic agents (Jagtap et al., 2017).
Environmental and Agricultural Applications
Urea-based compounds, such as ureaform, have been investigated for their slow-release fertilizer properties, which are crucial for improving soil fertility and reducing pollution. The degradation of ureaform by a wide spectrum of microorganisms influences soil fertility, temperature, and moisture, demonstrating the environmental significance of urea derivatives in sustainable agriculture (Alexander & Helm, 1990).
Energy Storage and Conversion
The use of urea and its derivatives in energy storage technologies, particularly as hydrogen carriers, offers a perspective on their potential for safe, sustainable, and long-term energy supply. The attributes of urea as a hydrogen carrier for fuel cells, coupled with its abundance, non-toxicity, stability, and the feasibility of utilizing it as a source of ammonia, point to its promising applications in the energy sector (Rollinson et al., 2011).
Biotechnological and Health Applications
Urea and its derivatives are also explored for their biotechnological applications, including in biosensors for detecting and quantifying urea concentrations. This is particularly relevant in the medical field, where abnormal urea levels in the human body can indicate various health conditions. The development of urea biosensors represents a significant step towards the application of urea derivatives in healthcare and diagnostics (Botewad et al., 2021).
作用機序
特性
IUPAC Name |
1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-6-5-7-13(8-11)19-16(22)17-10-14-18-12(2)9-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGGZQIJUSTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=NC(=CC(=N2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

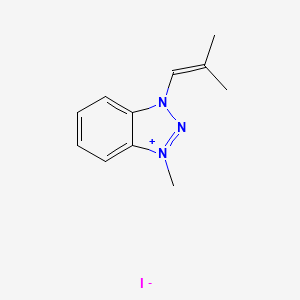
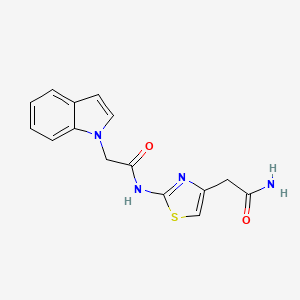


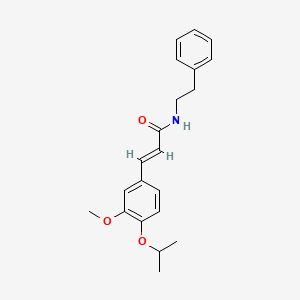
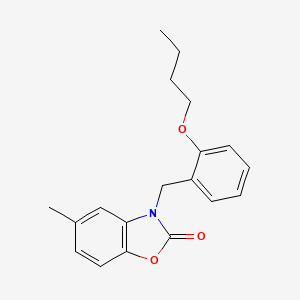
![ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2565691.png)

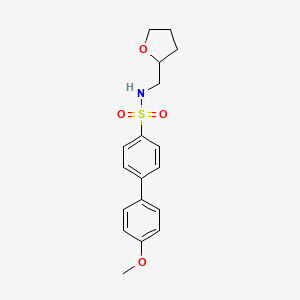

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2565696.png)


